4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile
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Overview
Description
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety through a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile typically involves the reaction of fluorene derivatives with cyclohexanone under specific conditions. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halides or alkyl groups.
Scientific Research Applications
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s stability and specificity, allowing it to effectively engage with its targets .
Comparison with Similar Compounds
Similar Compounds
5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione:
Spiro[cyclopropane-1,9′-fluorene]: Another spirocyclic compound with a different ring system, used in various synthetic and biological studies.
Uniqueness
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is unique due to its specific combination of a cyclohexane ring and a fluorene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the development of novel compounds with tailored functionalities for specific applications .
Properties
CAS No. |
6629-86-3 |
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Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-oxospiro[cyclohexane-5,9'-fluorene]-1-carbonitrile |
InChI |
InChI=1S/C19H15NO/c20-12-13-11-19(10-9-18(13)21)16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13H,9-11H2 |
InChI Key |
VDRRXNAIHJYORG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1=O)C#N)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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